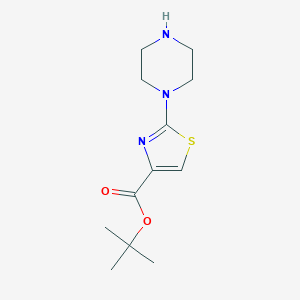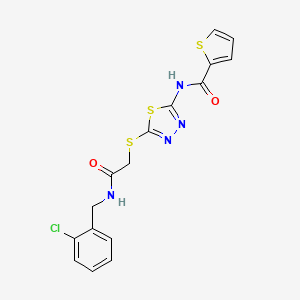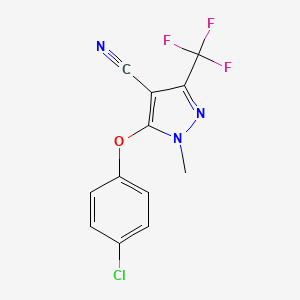
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound known for its unique structural features and diverse chemical properties. The presence of a trifluoromethyl group and a chlorophenyl ether moiety gives the compound distinct reactivity, making it a valuable substance in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common route starts with the nucleophilic substitution reaction between 4-chlorophenol and an appropriate chlorinated precursor, followed by the formation of the pyrazole ring through cyclization. Specific reaction conditions such as solvents, temperatures, and catalysts are crucial to optimize yields and purity.
Industrial Production Methods: : For large-scale industrial production, the process may be streamlined with high-throughput methods and continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis or automated parallel reactors may also be employed to improve reaction rates and product consistency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrazole ring or the methyl group, leading to the formation of various oxides or alcohol derivatives.
Reduction: : Reduction reactions can alter the trifluoromethyl group or the nitrile, potentially converting them into amines or other reduced forms.
Substitution: : Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the chlorophenyl ether moiety, introducing new functional groups.
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like amines for substitution reactions. Conditions vary depending on the specific reaction, often requiring controlled temperatures and inert atmospheres.
Major Products: : The products of these reactions are diverse, ranging from hydroxyl derivatives to amine-substituted compounds, depending on the type and conditions of the reaction.
科学研究应用
Chemistry: : In synthetic chemistry, 5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile serves as a versatile building block for designing more complex molecules and studying reaction mechanisms.
Biology: : The compound's unique structure allows it to interact with various biological molecules, making it a potential candidate for studying enzyme inhibition or as a ligand in binding studies.
Medicine: : Research into its biological activity has explored potential therapeutic applications, including its use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Industry: : In industrial settings, the compound can be used in the development of advanced materials, coatings, and as a precursor for agrochemicals or other specialty chemicals.
作用机制
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes or receptors. The specific mechanism can involve binding to active sites, altering enzymatic activity, or modulating receptor functions. Pathways involved may include inhibition of enzymatic processes or interference with cellular signaling pathways, depending on the biological context.
相似化合物的比较
Comparison with Other Compounds
5-(4-bromophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : The bromophenyl analog, with a similar structure, exhibits different reactivity due to the bromine atom's larger size and different electronic properties.
5-(4-fluorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : The fluorophenyl analog has unique electronic characteristics that influence its chemical behavior and biological interactions.
Uniqueness: : The combination of a chlorophenyl group with a trifluoromethyl group on the pyrazole ring makes 5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile particularly unique in its reactivity and application potential. The presence of these functional groups confers distinct chemical properties that are not found in simpler analogs.
List of Similar Compounds
5-(4-bromophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
5-(4-fluorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
5-(4-iodophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Exploring these similar compounds further helps in understanding the unique attributes of this compound and its place in scientific research.
属性
IUPAC Name |
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c1-19-11(20-8-4-2-7(13)3-5-8)9(6-17)10(18-19)12(14,15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMCQHTRLMVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
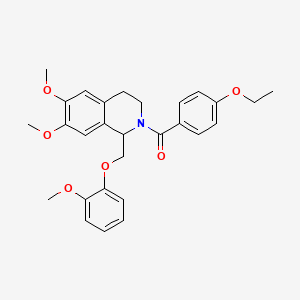
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide](/img/structure/B2868053.png)
![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2868055.png)
![(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE](/img/structure/B2868056.png)
![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)
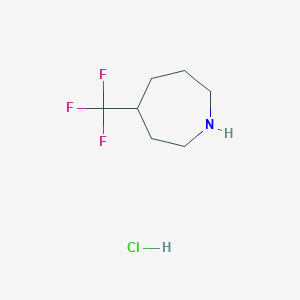
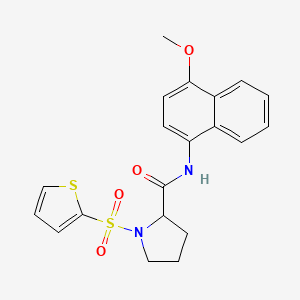
![2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide](/img/structure/B2868063.png)
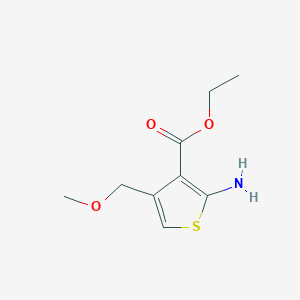
![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)
